molecular formula C8H8INO3 B3096362 methyl 4-amino-2-hydroxy-3-iodobenzoate CAS No. 1280538-13-7

methyl 4-amino-2-hydroxy-3-iodobenzoate

Cat. No.: B3096362
CAS No.: 1280538-13-7
M. Wt: 293.06
InChI Key: HIVTWXRLWGNGNS-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C8H8INO3. It is a derivative of benzoic acid, characterized by the presence of an amino group, a hydroxyl group, and an iodine atom on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-2-hydroxy-3-iodobenzoate typically involves the iodination of methyl 4-amino-2-hydroxybenzoate. One common method includes the reaction of methyl 4-amino-2-hydroxybenzoate with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-hydroxy-3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinones or nitroso compounds .

Scientific Research Applications

Methyl 4-amino-2-hydroxy-3-iodobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-hydroxy-3-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Methyl 4-hydroxy-3-iodobenzoate: Similar structure but lacks the amino group.

    Methyl 3-amino-4-iodobenzoate: Similar structure but with different positions of the amino and hydroxyl groups.

    Methyl 4-amino-3-iodobenzoate: Lacks the hydroxyl group .

Uniqueness: Methyl 4-amino-2-hydroxy-3-iodobenzoate is unique due to the presence of both amino and hydroxyl groups along with the iodine atom on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds .

Properties

IUPAC Name

methyl 4-amino-2-hydroxy-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVTWXRLWGNGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-amino-2-hydroxy-3-iodobenzoate
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methyl 4-amino-2-hydroxy-3-iodobenzoate
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methyl 4-amino-2-hydroxy-3-iodobenzoate
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methyl 4-amino-2-hydroxy-3-iodobenzoate
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methyl 4-amino-2-hydroxy-3-iodobenzoate
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methyl 4-amino-2-hydroxy-3-iodobenzoate

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